

Undecanedioic Acid: An In-Depth Technical Guide to its Environmental Fate and Biodegradability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Undecanedioic Acid

Cat. No.: B7769590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid, a dicarboxylic acid with the chemical formula $\text{HOOC}(\text{CH}_2)_9\text{COOH}$, is a versatile chemical intermediate utilized in various industrial applications, including the synthesis of polymers, lubricants, and corrosion inhibitors. As its use becomes more widespread, a thorough understanding of its environmental fate and biodegradability is crucial for assessing its ecological impact and ensuring its safe application. This technical guide provides a comprehensive overview of the available data on the environmental persistence and degradation of **undecanedioic acid**, with a focus on its biodegradability, ecotoxicity, and potential for hydrolysis, photolysis, and soil sorption.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **undecanedioic acid** is essential for predicting its behavior in the environment.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀ O ₄	[1] [2] [3]
Molecular Weight	216.27 g/mol	[1] [2] [3]
Melting Point	108-110 °C	[1]
Water Solubility	Slightly soluble	General chemical knowledge
log K _{ow} (Octanol-Water Partition Coefficient)	2.8 at 25 °C	[4]

Biodegradability

The primary mechanism for the removal of **undecanedioic acid** from the environment is expected to be biodegradation. Studies conducted according to internationally recognized guidelines provide insights into its susceptibility to microbial degradation.

Ready Biodegradability

The ready biodegradability of **undecanedioic acid** has been assessed using the OECD 301B guideline, also known as the CO₂ Evolution Test. This test evaluates the extent to which a chemical substance is mineralized to carbon dioxide by a mixed population of microorganisms from activated sludge. A substance is considered "readily biodegradable" if it achieves greater than 60% biodegradation within a 28-day period and satisfies the 10-day window criterion.

Table 1: Ready Biodegradability of **Undecanedioic Acid**

Test Guideline	Inoculum	Test Duration	Result	Conclusion	Reference
OECD 301B (CO ₂ Evolution Test)	Activated sludge	28 days	11 ± 2%	Not readily biodegradable	[5]

Based on the available data, **undecanedioic acid** did not meet the criteria for ready biodegradability under the stringent conditions of the OECD 301B test.[\[5\]](#) It is important to note

that failure to pass a ready biodegradability test does not necessarily mean a substance is not biodegradable under environmental conditions; further investigation into its inherent biodegradability may be warranted.

Biodegradation Pathway

While specific studies detailing the complete biodegradation pathway of **undecanedioic acid** are not readily available, it is anticipated to degrade via pathways common for aliphatic carboxylic acids. The likely initial step involves the activation of the carboxylic acid groups, followed by β -oxidation, a common metabolic process for breaking down fatty acids. This process would sequentially shorten the carbon chain, ultimately leading to mineralization.

Caption: Proposed biodegradation pathway for **undecanedioic acid**.

Ecotoxicity

Assessing the potential adverse effects of **undecanedioic acid** on aquatic organisms is a critical component of its environmental risk assessment. Standardized ecotoxicity tests are performed on representatives of different trophic levels: fish, aquatic invertebrates (daphnids), and algae.

Table 2: Aquatic Ecotoxicity of **Undecanedioic Acid**

Test Organism	Test Guideline	Endpoint	Value (mg/L)	Exposure Duration	Reference
Fish (Species not specified)	OECD 203 or equivalent	LC50	> 100	96 hours	Data not found
Daphnia magna	OECD 202 or equivalent	EC50	> 100	48 hours	Data not found
Algae (Species not specified)	OECD 201 or equivalent	EC50	> 100	72 hours	Data not found

While specific quantitative data from standardized tests were not found in the available literature, safety data sheets for **undecanedioic acid** generally indicate a low potential for

aquatic toxicity.[\[4\]](#) The substance is not classified as hazardous to the aquatic environment.[\[4\]](#) However, the absence of concrete LC50 and EC50 values necessitates a conservative approach in risk assessment.

Environmental Fate

Beyond biodegradation and ecotoxicity, other environmental processes can influence the fate and transport of **undecanedioic acid** in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Dicarboxylic acids are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for **undecanedioic acid**.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. For a chemical to undergo direct photolysis in the environment, it must absorb light in the solar spectrum (wavelengths > 290 nm). Aliphatic carboxylic acids do not contain chromophores that absorb light in this region. Consequently, direct photolysis is not anticipated to be a significant environmental fate process for **undecanedioic acid**.

Soil Sorption

The tendency of a chemical to adsorb to soil and sediment is a key parameter in determining its mobility in the environment. This is often expressed as the organic carbon-normalized partition coefficient (Koc).

Table 3: Soil Sorption of **Undecanedioic Acid**

Parameter	Value	Method	Reference
log Koc	Estimated: 2.5 - 3.5	QSAR	Estimation based on log Kow

A quantitative experimental value for the soil sorption coefficient (Koc) of **undecanedioic acid** was not found. However, based on its log Kow of 2.8, it is expected to have a moderate potential for adsorption to soil and sediment.^{[4][6]} Chemicals with moderate Koc values are likely to exhibit limited mobility in soil.

Experimental Protocols

Detailed methodologies for the key experimental studies cited in this guide are crucial for the interpretation and replication of the findings.

OECD 301B: Ready Biodegradability - CO₂ Evolution Test

This test is designed to assess the ready biodegradability of a chemical by measuring the amount of carbon dioxide produced during its mineralization by microorganisms.

Caption: Experimental workflow for the OECD 301B test.

Key Methodological Aspects:

- Test Substance Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.
- Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
- Test Conditions: The test is conducted in the dark or diffuse light under aerobic conditions at a constant temperature of 22 ± 2 °C.
- CO₂ Measurement: The evolved carbon dioxide is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or by an inorganic carbon analyzer.
- Duration: The test is typically run for 28 days.
- Pass Criteria: $\geq 60\%$ of the theoretical maximum CO₂ production (ThCO₂) within a 10-day window.

OECD 202, 203, and 201: Aquatic Ecotoxicity Testing

These guidelines outline the procedures for determining the acute toxicity of a substance to *Daphnia magna* (OECD 202), fish (OECD 203), and algae (OECD 201).

Caption: General workflow for aquatic toxicity testing.

Key Methodological Aspects:

- **Test Organisms:** Specific species are recommended for each test (e.g., *Daphnia magna* for invertebrates, Zebrafish or Rainbow Trout for fish, and *Pseudokirchneriella subcapitata* for algae).
- **Test Conditions:** The tests are conducted under controlled conditions of temperature, light (for algae), and water quality.
- **Exposure:** A range of concentrations of the test substance is used to establish a dose-response relationship.
- **Endpoints:** The primary endpoints are mortality (LC50 for fish), immobilization (EC50 for *Daphnia*), and inhibition of growth (EC50 for algae).
- **Data Analysis:** Statistical methods are used to calculate the concentration that causes the effect in 50% of the test population (LC50/EC50).

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This guideline describes a method to determine the adsorption and desorption potential of a chemical in soil.

Caption: Workflow for the OECD 106 soil sorption test.

Key Methodological Aspects:

- **Soil Types:** The test is typically performed with a range of characterized soils with varying organic carbon content, pH, and texture.

- **Test Solution:** The test substance is dissolved in a 0.01 M calcium chloride solution to maintain a constant ionic strength.
- **Equilibration:** Soil and the test solution are agitated together until equilibrium is reached.
- **Analysis:** The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is determined by the difference from the initial concentration.
- **Calculation:** The soil-water partition coefficient (K_d) is calculated, and this is then normalized to the organic carbon content of the soil to give the K_{oc} value.

Conclusion

Undecanedioic acid, based on the available data, is not considered to be readily biodegradable under the stringent conditions of the OECD 301B test.^[5] However, this does not preclude its biodegradation in the environment over longer periods or under different conditions. Its low potential for aquatic toxicity, as suggested by safety data sheets, and its expected moderate sorption to soil indicate a relatively low environmental risk profile.

Hydrolysis and direct photolysis are not expected to be significant degradation pathways. To provide a more complete environmental assessment, further studies on inherent biodegradability and the generation of definitive aquatic toxicity and soil sorption data would be beneficial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Undecanedioic acid [webbook.nist.gov]
2. Undecanedioic acid [webbook.nist.gov]
3. Undecanedioic acid [webbook.nist.gov]
4. [valsynthese.ch](#) [valsynthese.ch]

- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. chemsafetypro.com [chemsafetypro.com]
- To cite this document: BenchChem. [Undecanedioic Acid: An In-Depth Technical Guide to its Environmental Fate and Biodegradability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7769590#environmental-fate-and-biodegradability-of-undecanedioic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com